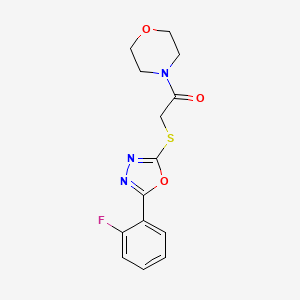

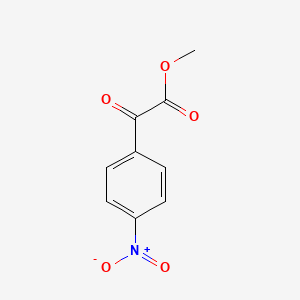

2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

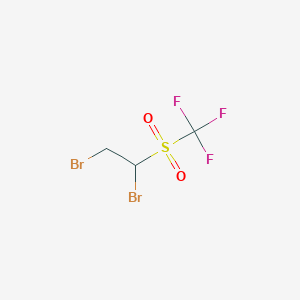

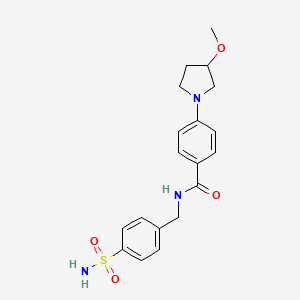

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the oxadiazole ring could be formed through a cyclization reaction involving a carboxylic acid and a hydrazide . The fluorophenyl group could be introduced through a nucleophilic aromatic substitution reaction . The thioether linkage could be formed through a nucleophilic substitution reaction involving a halogenated compound and a thiol . The morpholinoethanone moiety could be introduced through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic oxadiazole and phenyl rings, the polar C=O and C-N bonds in the morpholinoethanone moiety, and the relatively nonpolar C-S bond in the thioether linkage . The presence of the fluorine atom could also introduce a degree of polarity to the molecule.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxadiazole ring is generally considered to be stable under a variety of conditions, but can participate in reactions with strong electrophiles or nucleophiles . The morpholinoethanone moiety could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar and nonpolar groups within the molecule could give it a degree of solubility in both polar and nonpolar solvents .Scientific Research Applications

Anticancer Activity

The synthesized compound demonstrated significant antimitotic activity against human tumor cells, as per US NCI protocols. Its mean GI50/TGI values were 15.72/50.68 μM . This suggests its potential as an anticancer agent.

Drug Design and Development

The drug-like properties of this compound were evaluated using SwissAdme, revealing satisfactory drug-like parameters. Its structure could serve as a basis for designing new synthetic agents with biological activity .

Thiazole Derivatives

Thiazoles, like our compound, are essential components of numerous drugs and biologically active natural compounds. Their extensive chemical modification potential allows for the creation of various condensed and non-condensed derivatives .

Hybrid-Pharmacophore Approach

The compound aligns with the “hybrid-pharmacophore” approach, which has led to existing drugs and compounds in preclinical research stages. Notably, several functional thiazole derivatives are currently under investigation for various therapeutic purposes .

Type 2 Diabetes Treatment

Thiazole derivatives have been explored for treating type 2 diabetes. Compounds like teneligliptin, balaglitazone, mitoglitazone, and halicin fall into this category .

Immunomodulation and Skin Diseases

Thiazole derivatives also include immunomodulatory agents (e.g., podotimod) and drugs for skin diseases (e.g., talarozole). These applications highlight the versatility of this compound class .

Antitumor Agents

Several thiazole derivatives are being investigated as antitumor agents. Examples include efatutazone, quizartinib, pidnarulex, and epalrestat .

Other Applications

Beyond the mentioned fields, thiazole derivatives have potential in treating preterm labor (e.g., ebopiprant), endometriosis (e.g., JNK kinase inhibitor bentamipod), and hypouricemia (e.g., dotinurad) .

Future Directions

properties

IUPAC Name |

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3S/c15-11-4-2-1-3-10(11)13-16-17-14(21-13)22-9-12(19)18-5-7-20-8-6-18/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAYNXCZCIIACR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol](/img/structure/B2504193.png)

![2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2504194.png)

![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide](/img/structure/B2504196.png)

![2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2504199.png)

![Ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2504203.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2504206.png)